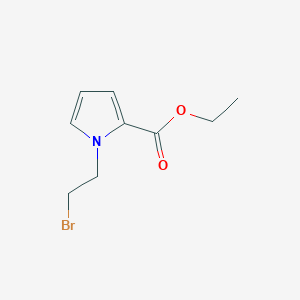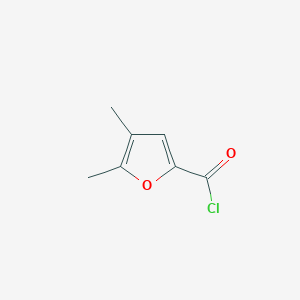![molecular formula C16H24N4O B13879843 N-(3-aminophenyl)-2-[4-(cyclopropylmethyl)piperazin-1-yl]acetamide](/img/structure/B13879843.png)
N-(3-aminophenyl)-2-[4-(cyclopropylmethyl)piperazin-1-yl]acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(3-aminophenyl)-2-[4-(cyclopropylmethyl)piperazin-1-yl]acetamide is a complex organic compound that features both an aminophenyl group and a cyclopropylmethyl-substituted piperazine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-aminophenyl)-2-[4-(cyclopropylmethyl)piperazin-1-yl]acetamide typically involves multiple steps. One common route starts with the preparation of the intermediate 3-aminophenylacetic acid, which is then coupled with 4-(cyclopropylmethyl)piperazine under specific reaction conditions to form the final product. The reaction conditions often include the use of coupling agents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and catalysts like DMAP (4-dimethylaminopyridine) to facilitate the reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This could include the use of automated reactors, precise temperature control, and continuous monitoring of reaction progress. The purification process might involve techniques such as recrystallization or chromatography to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
N-(3-aminophenyl)-2-[4-(cyclopropylmethyl)piperazin-1-yl]acetamide can undergo various chemical reactions, including:
Oxidation: The aminophenyl group can be oxidized to form corresponding nitro or quinone derivatives.
Reduction: The compound can be reduced to form amine derivatives.
Substitution: The piperazine ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used under acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are commonly employed.
Substitution: Nucleophiles such as alkyl halides or acyl chlorides can be used in the presence of a base like triethylamine (TEA).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the aminophenyl group can yield nitro derivatives, while reduction can produce amine derivatives.
Scientific Research Applications
N-(3-aminophenyl)-2-[4-(cyclopropylmethyl)piperazin-1-yl]acetamide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound can be used in studies involving enzyme inhibition and receptor binding.
Industry: The compound can be used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of N-(3-aminophenyl)-2-[4-(cyclopropylmethyl)piperazin-1-yl]acetamide involves its interaction with specific molecular targets. The aminophenyl group can interact with enzymes or receptors, while the piperazine ring can enhance binding affinity and specificity. The cyclopropylmethyl group can provide additional steric hindrance, influencing the compound’s overall activity.
Comparison with Similar Compounds
Similar Compounds
N-(4-(4-(cyclopropylmethyl)piperazine-1-carbonyl)phenyl)quinoline-8-sulfonamide: This compound shares a similar piperazine ring structure but has different functional groups attached.
N-9 substituted 6-(4-(4-propoxyphenyl)piperazin-1-yl)-9H-purine derivatives: These compounds also feature a piperazine ring but are substituted with different groups, leading to varied biological activities.
Uniqueness
N-(3-aminophenyl)-2-[4-(cyclopropylmethyl)piperazin-1-yl]acetamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the aminophenyl group, cyclopropylmethyl-substituted piperazine ring, and acetamide linkage makes it a versatile compound for various applications.
Properties
Molecular Formula |
C16H24N4O |
|---|---|
Molecular Weight |
288.39 g/mol |
IUPAC Name |
N-(3-aminophenyl)-2-[4-(cyclopropylmethyl)piperazin-1-yl]acetamide |
InChI |
InChI=1S/C16H24N4O/c17-14-2-1-3-15(10-14)18-16(21)12-20-8-6-19(7-9-20)11-13-4-5-13/h1-3,10,13H,4-9,11-12,17H2,(H,18,21) |
InChI Key |
MJHUDVLAIBMLOL-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1CN2CCN(CC2)CC(=O)NC3=CC=CC(=C3)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




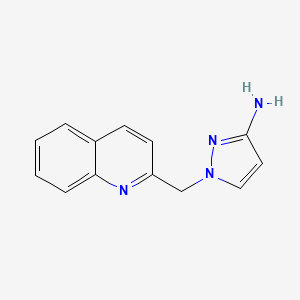
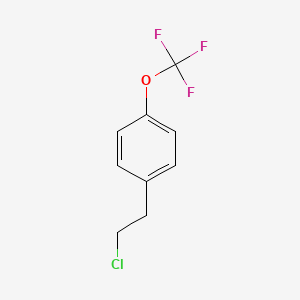
![tert-butyl N-[2-(aminomethyl)pyridin-4-yl]-N-methylcarbamate](/img/structure/B13879800.png)

![1-Methyl-5-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]pyridin-2-one](/img/structure/B13879804.png)
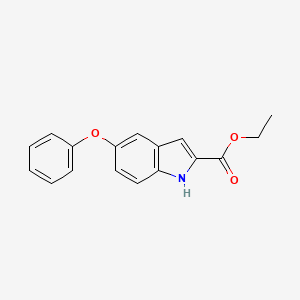
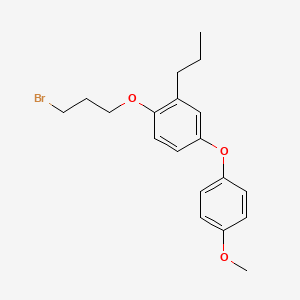
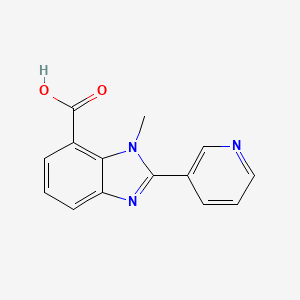
![6-Chloro-8,9-dimethoxybenzo[c][1,8]naphthyridine](/img/structure/B13879830.png)
![2-[2-(4-chlorophenyl)-5-piperidin-4-yl-1H-imidazol-4-yl]pyrimidine](/img/structure/B13879831.png)
